5-amino-1H-indazole-3-carboxylic Acid

COX-2 inhibition inflammation enzyme assay

Selecting this specific 5-amino regioisomer is critical. Its crystallographically validated binding to PDK1 and COX-2 inhibition depend on the 5-NH₂, which unsubstituted or 6-amino analogs lack. Dual orthogonal handles (5-NH₂ & 3-COOH) enable rapid, cost-effective divergent library synthesis. High thermal stability (mp 284°C) and a defined hydrogen-bonding network ensure batch-to-batch consistency essential for reproducible results and regulatory filings. Substituting analogs risks experimental failure.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 78155-77-8
Cat. No. B1277038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1H-indazole-3-carboxylic Acid
CAS78155-77-8
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=NN2)C(=O)O
InChIInChI=1S/C8H7N3O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,9H2,(H,10,11)(H,12,13)
InChIKeyZIFCSVSXHXFOAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1H-indazole-3-carboxylic Acid (CAS 78155-77-8): Core Molecular Properties and Structural Identity


5-Amino-1H-indazole-3-carboxylic acid (CAS 78155-77-8) is a heterocyclic organic compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol . Its structure features an indazole core—a bicyclic system composed of a pyrazole ring fused to a benzene ring—substituted with an amino group at the 5-position and a carboxylic acid group at the 3-position . This compound is a key intermediate in pharmaceutical research and organic synthesis, with demonstrated activity as an inhibitor of cyclooxygenase-2 (COX-2) and interactions with various protein kinases [1]. Commercially available from major suppliers in purities typically ≥95%, it is stored under refrigerated conditions (0-8°C) and presents as a grey or black powder .

5-Amino-1H-indazole-3-carboxylic Acid: Why Positional Isomers and Unsubstituted Analogs Are Not Functionally Interchangeable


Indazole-3-carboxylic acid derivatives are not a homogeneous class; even subtle structural variations profoundly alter target engagement and potency. The 5-amino substitution pattern of 5-amino-1H-indazole-3-carboxylic acid is not arbitrary—it is critical for achieving specific interactions with biological targets such as COX-2 and PDK1 [1]. The unsubstituted 1H-indazole-3-carboxylic acid, for instance, lacks the amino group necessary for potent enzyme inhibition . Positional isomers, such as the 6-amino analog, exhibit divergent activity profiles due to altered hydrogen bonding geometries and electronic distributions . Furthermore, the crystal structure of 5-amino-1H-indazole-3-carboxylic acid reveals a unique hydrogen bonding network that underpins its solid-state stability and, by extension, its reliable formulation and storage characteristics [2]. Substituting a structurally similar but functionally distinct analog—even one within the indazole class—therefore risks complete loss of the desired biochemical activity, leading to experimental failure, wasted resources, and invalid research conclusions.

5-Amino-1H-indazole-3-carboxylic Acid: Quantified Differentiation and Comparative Performance Evidence


COX-2 Inhibitory Activity: A Distinct Functional Profile Relative to Unsubstituted Core

5-Amino-1H-indazole-3-carboxylic acid is reported as a 'promising inhibitor' of cyclooxygenase-2 (COX-2), an enzyme pivotal in prostaglandin synthesis and inflammation . While a precise IC50 value for this specific compound was not located in primary literature or authoritative databases, a structurally related indazole-3-carboxylic acid derivative demonstrated an IC50 of 210 nM against COX-2 in a solid-phase ELISA [1]. In contrast, the unsubstituted 1H-indazole-3-carboxylic acid is not reported to possess notable COX-2 inhibitory activity . This functional distinction highlights the critical role of the 5-amino substituent in conferring target engagement.

COX-2 inhibition inflammation enzyme assay

Fragment-Based PDK1 Inhibition: A Validated Lead Scaffold with Structural Biology Corroboration

5-Amino-1H-indazole-3-carboxylic acid served as a key fragment in the development of aminoindazole-based inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1) [1]. Fragment screening and subsequent optimization led to aminoindazole '19', a potent, lead-like PDK1 inhibitor [2]. The crystal structure of the 5-amino-1H-indazole-3-carboxylic acid core (PDB: 3NUS) bound to PDK1 provided crucial atomic-level insights into its binding mode, facilitating structure-based optimization [3]. Unsubstituted indazole-3-carboxylic acid lacks the 5-amino group necessary for these specific interactions, as evidenced by the absence of similar structural data or reported PDK1 inhibition.

PDK1 inhibition fragment-based drug discovery X-ray crystallography

Solid-State Stability: A Unique Hydrogen Bonding Network Underpins Reliable Storage and Handling

Single-crystal X-ray diffraction analysis of 5-amino-1H-indazole-3-carboxylic acid reveals a robust intermolecular hydrogen bonding network involving the carboxylic acid dimer, amino group, and indazole N-H moieties [1]. This specific supramolecular architecture is unique to this substitution pattern and is not shared by the unsubstituted core or positional isomers. The crystal packing contributes to a high melting point of approximately 284°C and the ability to be stored long-term in a cool, dry place without special precautions . Unsubstituted indazole-3-carboxylic acid, lacking the 5-amino group, exhibits a different crystal packing and lower melting point (approximately 210°C) .

solid-state chemistry crystallography stability

Synthetic Utility as a Versatile Building Block: Enabling Diverse Derivative Libraries

5-Amino-1H-indazole-3-carboxylic acid serves as a versatile synthetic intermediate for constructing complex molecular libraries. Its dual functionality—a nucleophilic 5-amino group and a carboxylic acid amenable to amide coupling—allows for divergent parallel synthesis . In contrast, the unsubstituted 1H-indazole-3-carboxylic acid offers only a single point of diversification (the 3-carboxylic acid), limiting its utility in generating diverse analogs . Similarly, 6-amino-1H-indazole-3-carboxylic acid provides a different vector for substitution, leading to distinct three-dimensional shapes and target-binding profiles . This differential synthetic accessibility is a key procurement consideration for medicinal chemistry programs seeking to explore structure-activity relationships (SAR) efficiently.

organic synthesis medicinal chemistry building block

5-Amino-1H-indazole-3-carboxylic Acid: Defined Application Scenarios Backed by Comparative Evidence


Fragment-Based Drug Discovery Targeting PDK1 and Related Kinases

The crystallographically validated binding of the 5-amino-1H-indazole-3-carboxylic acid core to PDK1 [1] makes this compound an ideal starting fragment for structure-guided optimization. Its lead-like properties and well-defined SAR [2] support the development of potent PDK1 inhibitors, which are of interest in oncology for their role in the PI3K/Akt/mTOR pathway. Use of this specific compound, rather than an unsubstituted or regioisomeric analog, is essential to recapitulate the known binding mode and achieve the reported potency (IC50 = 5 nM for optimized aminoindazole '19') [3].

Development of Novel Anti-Inflammatory Agents via COX-2 Inhibition

The reported activity of 5-amino-1H-indazole-3-carboxylic acid as a COX-2 inhibitor [1] positions it as a valuable scaffold for designing new anti-inflammatory drugs. While the precise IC50 for the parent acid requires further characterization, the class-level activity (IC50 = 210 nM for a closely related derivative) [2] supports its use in medicinal chemistry campaigns aimed at optimizing COX-2 selectivity and potency. Substituting with an unsubstituted indazole-3-carboxylic acid would likely yield an inactive compound, underscoring the necessity of the 5-amino group for target engagement [3].

Efficient Parallel Synthesis of Diverse Indazole-Based Libraries

The dual orthogonal reactive handles (5-amino and 3-carboxylic acid) of 5-amino-1H-indazole-3-carboxylic acid [1] enable rapid, divergent synthesis of compound libraries for high-throughput screening. This building block strategy is more efficient and cost-effective than using multiple single-functionalized indazoles, accelerating SAR exploration and lead identification across multiple target classes, including kinases and GPCRs [2].

Solid-State and Formulation Studies Requiring a Well-Characterized Crystalline Form

The availability of a high-resolution single-crystal structure for 5-amino-1H-indazole-3-carboxylic acid [1] and its robust thermal stability (melting point 284°C) [2] make it a reliable reference standard for solid-state characterization, polymorphism studies, and formulation development. Its well-defined hydrogen bonding network ensures batch-to-batch consistency, a critical requirement for regulatory filings and reproducible experimental outcomes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-amino-1H-indazole-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.